4-Amino-1-Cbz-piperidine-4-carboxylic acid

説明

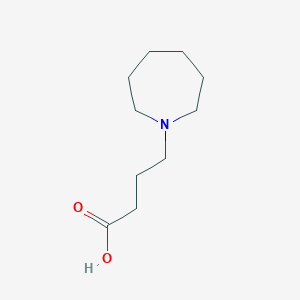

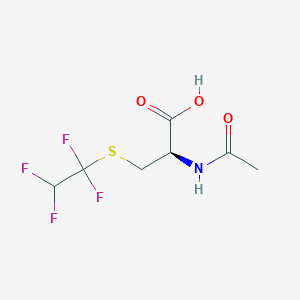

4-Amino-1-Cbz-piperidine-4-carboxylic acid is a compound of interest in synthetic organic chemistry and pharmaceutical research. It serves as a building block in the synthesis of various pharmaceuticals and research compounds. The "Cbz" in its name refers to the carboxybenzyl protection group, which is commonly used to protect amine functionalities during synthetic procedures.

Synthesis Analysis

The synthesis of 4-Amino-1-Cbz-piperidine-4-carboxylic acid derivatives can involve multiple steps, starting from basic amino acids like L-aspartic acid or alanine. For example, asymmetric syntheses of related piperidinecarboxylic acid derivatives have been described, utilizing starting materials such as L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine. These syntheses involve steps like tribenzylation, alkylation, hydroboration, and reductive amination, leading to the production of N-Boc and N-Cbz protected analogues with high enantiomeric purity (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related piperidinecarboxylic acids has been studied using X-ray crystallography and computational methods. These studies reveal that the piperidine ring commonly adopts a chair conformation, with functional groups such as the carboxylate positioned equatorially to minimize steric hindrance. For example, the structure of zwitterionic 4-piperidinecarboxylic acid monohydrate has been detailed, showcasing the hydrogen bonding and three-dimensional assembly characteristic of such compounds (Delgado et al., 2001).

科学的研究の応用

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Protein Kinase B (PKB or Akt) Inhibitors

- Protein kinase B (PKB or Akt) is an important component of intracellular signaling pathways regulating growth and survival .

- Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

- The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

-

Synthesis of Various Compounds

- 4-Aminopiperidine is used as a reactant for the synthesis of Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .

-

Antibiotic Nitroxoline Derivatives for Cathepsin B Inhibition

-

Sphingosine-1-Phosphate Receptor Agonists

- Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a variety of physiological and pathophysiological processes .

- Piperidine derivatives have been used in the synthesis of S1P receptor agonists, which have potential therapeutic applications in autoimmune diseases, cancer, and other conditions .

-

RhoA Inhibitors for Cardiovascular Disease Therapy

-

Cdk5/p25 Kinase Inhibitors

- Cdk5/p25 is a complex formed from the protein Cdk5 and the p25 protein, which is a cleavage product of p35 .

- This complex has been implicated in several neurodegenerative diseases, including Alzheimer’s disease .

- Piperidine derivatives have been used in the synthesis of Cdk5/p25 kinase inhibitors, which could potentially be used in the treatment of these diseases .

-

Antimalarials

-

Selective Cyclin-dependent Kinase 4/6 Inhibitors

- Cyclin-dependent kinases 4 and 6 (CDK4/6) are proteins that play a key role in regulating the cell cycle .

- Dysregulation of CDK4/6 is a common feature in many types of cancer .

- Piperidine derivatives have been used in the synthesis of selective CDK4/6 inhibitors, which could potentially be used in cancer therapy .

Safety And Hazards

特性

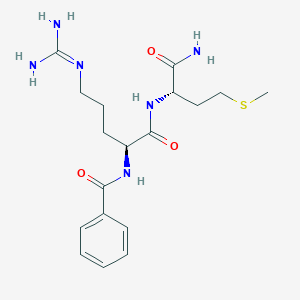

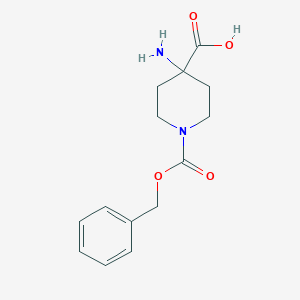

IUPAC Name |

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNRWWMKJGMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561423 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-Cbz-piperidine-4-carboxylic acid | |

CAS RN |

115655-41-9 | |

| Record name | 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115655-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。